



Application Notes & Protocols: 15-cis-Phytofluene in Skin Photoprotection

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Compound of Interest		
Compound Name:	15-cis-Phytofluene	
Cat. No.:	B030312	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

15-cis-Phytofluene is a colorless carotenoid naturally found in various fruits and vegetables, most notably tomatoes.[1][2] As a precursor in the biosynthetic pathway of other carotenoids, it possesses a unique chromophore structure that allows it to absorb light in the ultraviolet (UVA) range, unlike colored carotenoids which absorb in the visible spectrum.[3][4][5] This property, combined with its potent antioxidant and anti-inflammatory activities, makes **15-cis-Phytofluene** a compound of significant interest for skin photoprotection.[6][7][8] It is readily bioavailable and has been shown to accumulate in the skin, where it can offer protection against UV-induced damage from within.[6][9][10] These application notes provide a summary of the mechanisms, quantitative data, and experimental protocols relevant to the study of **15-cis-Phytofluene** for skin photoprotection.

Mechanisms of Action

15-cis-Phytofluene exerts its photoprotective effects through a multi-faceted approach, targeting key pathways involved in UV-induced skin damage.

Direct UV Absorption: Phytofluene absorbs light maximally in the UVA range (λmax ~348nm and 366nm).[4] Its precursor, phytoene, which is often present alongside it in natural extracts, absorbs in the UVB range (λmax ~287nm).[4][11] This allows for broad-spectrum UV absorption, providing a first line of defense against photodamage.[9]

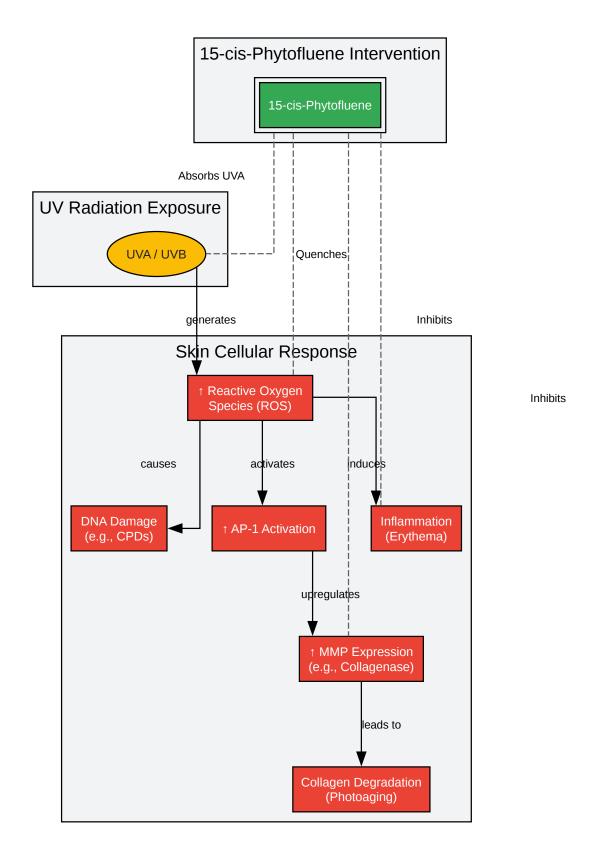
Methodological & Application





- Antioxidant Activity: UV radiation generates reactive oxygen species (ROS) in the skin, leading to oxidative stress, which damages cellular components like DNA, proteins, and lipids.[12] Phytofluene is an effective antioxidant that can neutralize these free radicals, thereby mitigating oxidative damage.[1][6][13]
- Anti-inflammatory Effects: UV exposure triggers an inflammatory cascade in the skin, resulting in erythema (redness) and other inflammatory responses. Phytofluene has demonstrated anti-inflammatory properties that can help calm the skin and reduce the appearance of inflammation following UV exposure.[2][6][8]
- DNA and Collagen Protection: Phytofluene helps protect cellular DNA from UV and free radical damage.[6] Furthermore, it can inhibit the activity of Matrix Metalloproteinases (MMPs), such as MMP-9, which are enzymes that degrade collagen and are upregulated by UV exposure.[3][6][14] By preventing collagen degradation, phytofluene helps to maintain the structural integrity of the skin and prevent photoaging.[6]





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Caption: Signaling pathway of UV damage and 15-cis-Phytofluene's intervention points.



Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on phytofluene and phytoene-rich extracts.

Table 1: In Vivo (Human Clinical) Studies

Parameter	Treatment	Duration	Result	Reference
Minimal Erythema Dose (MED)	Oral supplement with 5 mg/day of phytoene & phytofluene	12 weeks	20% increase in MED	[9]
Skin Lightening	Oral supplement with 5 mg/day of phytoene & phytofluene	12 weeks	Lightening effect observed in up to 82% of volunteers	[3]
UVA Protection (MPPD¹)	Oral mixed carotenoid supplement	12 weeks	Significant increase in UVA- induced MPPD	[15]

¹Minimal Persistent Pigmentation Dose

Table 2: In Vitro & Ex Vivo Studies



Study Type	Model	Treatment Concentrati on	Endpoint	Result	Reference
In Vitro	Cancer Cell Line	10 µmol/L Phytofluene	Cell Growth Inhibition	Cell density reduced to 22.6% of control	[11]
In Vitro	Neutrophils	Golden Tomato Extract (high in phytofluene)	MMP-9 Inhibition	Synergistic inhibition of MMP-9 activity	[14]
Topical	Human Volunteers	Tomato fruit extract in squalane (~0.75 mg/mL phytoene/phy tofluene)	Safety Assessment	No adverse skin reactions observed in HRIPT ¹	[8]
Ex Vivo	Human Skin	UV Exposure (2 hours)	Antioxidant Capacity	~30% decrease in intrinsic antioxidant capacity	[16]

¹Human Repeat Insult Patch Test

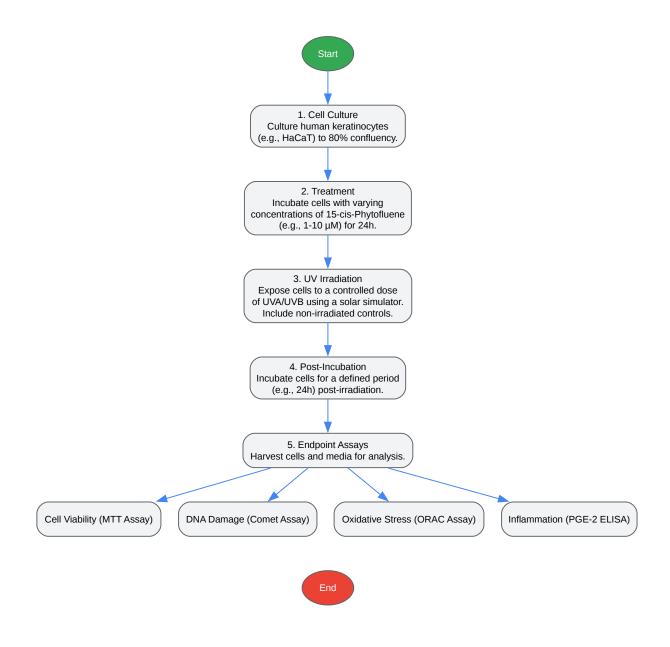
Experimental Protocols

Detailed protocols are provided for assessing the photoprotective effects of **15-cis- Phytofluene** across different experimental models.

Protocol 1: In Vitro Assessment of Photoprotective Efficacy in Human Keratinocytes



This protocol outlines a method to evaluate the ability of **15-cis-Phytofluene** to protect human skin cells from UV-induced damage.





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Caption: Workflow for in vitro evaluation of **15-cis-Phytofluene**'s photoprotective effects.

Methodology:

- Cell Culture:
 - Culture human keratinocytes (e.g., HaCaT cell line) or primary human epidermal keratinocytes in appropriate media until they reach approximately 80% confluency.[17]
- Treatment:
 - Prepare stock solutions of 15-cis-Phytofluene in a suitable solvent (e.g., THF or DMSO).
 - Treat cells with fresh media containing various non-cytotoxic concentrations of 15-cis-Phytofluene (e.g., 1, 5, 10 μM) and a vehicle control for 24 hours.
- UVB/UVA Irradiation:
 - Wash cells with phosphate-buffered saline (PBS).
 - Irradiate the cells with a single dose of UV radiation from a solar simulator, leaving a thin layer of PBS to prevent drying.[18] The dose should be sufficient to induce measurable damage but not cause excessive cell death (e.g., 50-100 mJ/cm² UVB).
 - Include non-irradiated (sham) controls and irradiated vehicle controls.
- Post-Irradiation Incubation:
 - Replace PBS with fresh culture media (with or without the test compound) and incubate for a period relevant to the chosen endpoint (e.g., 6-24 hours).
- Endpoint Analysis:
 - Cell Viability: Assess cell viability using the MTT assay to determine the cytoprotective effect.



- DNA Damage: Quantify DNA strand breaks using the Comet assay.[19] Alternatively, use ELISA or immunofluorescence to measure the formation of cyclobutane pyrimidine dimers (CPDs).[20][21]
- Antioxidant Capacity: Measure the total antioxidant capacity of cell lysates using an assay
 like the Oxygen Radical Absorbance Capacity (ORAC) assay.[16][22]
- Inflammatory Markers: Quantify the release of inflammatory mediators like Prostaglandin
 E2 (PGE-2) into the culture medium using an ELISA kit.[18]

Protocol 2: Ex Vivo Assessment of Antioxidant Capacity on Human Skin Explants

This protocol uses the tape stripping method on skin to evaluate the effect of topically applied **15-cis-Phytofluene** on the antioxidant capacity of the stratum corneum.[16]

Methodology:

- Subject Preparation:
 - Acclimatize healthy volunteers in a controlled environment.
 - Define test areas on the volar forearm.
- Baseline Measurement:
 - Perform tape stripping on an untreated area to determine the baseline intrinsic Antioxidant Capacity (iAOC).
 - Apply a standardized adhesive tape disc to the skin and remove it with a swift, constant motion. Repeat 10-15 times on the same spot.
 - Pool the tapes for each site.
- Topical Application:
 - Apply a formulation containing 15-cis-Phytofluene and a placebo formulation to separate, defined test areas.

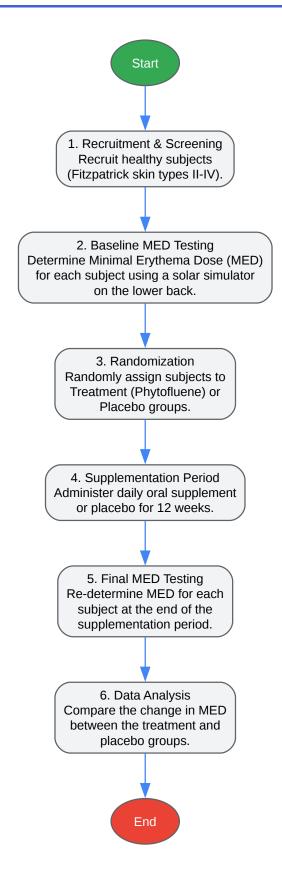


- Allow the formulation to penetrate for a set time (e.g., 60 minutes).
- UV Exposure (Optional):
 - Expose a treated site and a placebo site to a sub-erythemal dose of UV radiation to induce oxidative stress.
- Post-Treatment Measurement:
 - Perform tape stripping on all treated and control sites.
- Antioxidant Analysis (ORAC Assay):
 - Extract antioxidants from the pooled tapes using a suitable buffer.
 - Measure the antioxidant capacity of the extracts using the ORAC assay, which quantifies the inhibition of a fluorescent probe's decay by antioxidant action.[16]
 - Express results in Trolox Equivalents (TE).[16]

Protocol 3: In Vivo (Human) Evaluation of Photoprotection via MED Assessment

This protocol describes a double-blind, placebo-controlled clinical trial to assess the systemic photoprotective effect of oral **15-cis-Phytofluene** supplementation.[4][15]





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Caption: Workflow for an in vivo clinical trial to assess photoprotection via MED.



Methodology:

Study Design:

- A randomized, double-blind, placebo-controlled design is the gold standard.
- Recruit a statistically significant number of healthy volunteers, typically with Fitzpatrick skin types II to IV.[15]

Baseline MED Determination:

- Before starting supplementation, determine the Minimal Erythema Dose (MED) for each participant.[23]
- Expose small, defined areas of the skin (e.g., on the lower back) to a series of increasing doses of UVB radiation from a calibrated solar simulator.
- The MED is defined as the lowest UV dose that produces a clearly demarcated erythema (redness) 24 hours after exposure.[23]

Intervention:

Subjects are randomized to receive either a daily oral dose of 15-cis-Phytofluene (e.g., in a tomato powder extract) or a matched placebo for a specified period, typically 8-12 weeks.[9][15]

Final MED Determination:

 At the end of the intervention period, the MED is re-determined on a previously unexposed area of skin adjacent to the baseline test sites.

Outcome Measurement:

 The primary outcome is the percentage change in MED from baseline to the end of the study. An increase in MED in the treatment group compared to the placebo group indicates a protective effect.[4]



 Secondary outcomes can include measuring skin carotenoid levels and assessing changes in skin color or pigmentation using colorimetry.[15]

Applications and Future Directions

The unique properties of **15-cis-Phytofluene** support its application in several areas:

- Nutricosmetics: As an oral supplement ("beauty from within"), it can provide systemic, baseline protection against daily UV exposure.[3][6]
- Cosmetics: Incorporated into topical formulations, it can offer direct antioxidant and antiinflammatory benefits, potentially stabilizing other UV filters like avobenzone.[24]
- Dermatology: It may serve as an adjunct to traditional sunscreens, providing an additional layer of biological protection against photoaging and photocarcinogenesis.

While promising, much of the research has been conducted on phytofluene in combination with phytoene and other carotenoids in extracts.[1][7] Future studies should focus on the specific effects of isolated **15-cis-Phytofluene** in robust, large-scale clinical trials to fully elucidate its efficacy and optimal dosage for skin photoprotection.[1][7]

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